![molecular formula C20H28N4O3S B2418554 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172324-53-6](/img/structure/B2418554.png)
4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical structure of interest is related to diverse heterocyclic compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. For instance, studies on the synthesis of pyrazolo[3,4-d]pyridazines, isoxazolo[3,4-d]pyridazines, and other azolo derivatives reveal a broad interest in modifying pyrazole scaffolds for potential therapeutic applications. These synthetic pathways often involve the use of hydrazonoyl halides, hydroximoyl halides, and other reagents to create compounds with unique chemical and biological properties (Abdelhamid, Fahmi, & Baaiu, 2016). Additionally, the synthesis of benzamide-based heterocycles has been explored for their remarkable antiavian influenza virus activity, highlighting the utility of benzamide derivatives in the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Biological Applications
On the biological front, the exploration of benzamide derivatives, including those structurally related to the compound , has led to discoveries in enzyme inhibition and antiviral activities. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, with these compounds showing potential biological applications including enzyme inhibition (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015). The ability to inhibit specific enzymes is crucial for the development of therapeutic agents targeting various diseases.
Drug Discovery and Development
In drug discovery, the structural motifs found in "4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" and related compounds serve as valuable tools for designing novel therapeutic agents. The modification of these scaffolds allows for the optimization of drug-like properties, including bioavailability, potency, and selectivity for specific biological targets. This process is exemplified in the structure-based optimization of novel azepane derivatives as protein kinase inhibitors, showcasing the application of these chemical structures in addressing complex biological challenges (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-15(2)24-19(14-16(3)22-24)21-20(25)17-8-10-18(11-9-17)28(26,27)23-12-6-4-5-7-13-23/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPSXUNSJNCRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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